![molecular formula C17H15NO3 B1248736 Michelalbine](/img/structure/B1248736.png)
Michelalbine
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Overview
Description
Michelalbine is an aporphine alkaloid.
Scientific Research Applications
Stereochemistry and Synthesis
- Michelalbine, along with ushinsunine, is an aporphine alkaloid isolated from Michelia species, exhibiting unique structural features. The study by Kunitomo et al. (1971) focuses on the absolute stereochemistry of these bases and the synthesis of racemic michelalbine, highlighting its significance in chemical research and synthesis (Kunitomo et al., 1971).
Potential Therapeutic Applications
- In the field of diabetes treatment, michelalbine has been identified as a promising phytochemical. Kausar et al. (2022) noted its potential in targeting human amylin peptide and dipeptidyl peptidase-4, which are key biological targets in diabetic nephropathy. This suggests its therapeutic potential in anti-hyperglycemia and anti-hyperamylinemia effects (Kausar et al., 2022).
Chemotaxonomy and Novel Agent Search
- Chen et al. (2008) investigated the chemical constituents of Michelia alba leaves, which included michelalbine. This study contributes to understanding chemotaxonomy and searching for novel agents from plants like Michelia alba, where michelalbine is one of the significant compounds (Chen et al., 2008).
properties
Product Name |
Michelalbine |
---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
(12S,13R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-13-ol |
InChI |
InChI=1S/C17H15NO3/c19-16-11-4-2-1-3-10(11)14-13-9(5-6-18-15(13)16)7-12-17(14)21-8-20-12/h1-4,7,15-16,18-19H,5-6,8H2/t15-,16+/m0/s1 |
InChI Key |
CKIYSMRPIBQTHQ-JKSUJKDBSA-N |
Isomeric SMILES |
C1CN[C@@H]2[C@@H](C3=CC=CC=C3C4=C2C1=CC5=C4OCO5)O |
SMILES |
C1CNC2C(C3=CC=CC=C3C4=C2C1=CC5=C4OCO5)O |
Canonical SMILES |
C1CNC2C(C3=CC=CC=C3C4=C2C1=CC5=C4OCO5)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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